molecular formula C20H23N3 B10806371 (E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine

(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine

Cat. No.: B10806371
M. Wt: 305.4 g/mol
InChI Key: LNDKKPIKNYVGHB-QRJSFIJRSA-N
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Description

(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine is an organic compound that belongs to the class of piperazine derivatives This compound features a piperazine ring substituted with a phenylallylidene group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with p-Tolyl Group: The piperazine core is then reacted with p-tolyl halides in the presence of a base such as potassium carbonate to introduce the p-tolyl group.

    Introduction of the Phenylallylidene Group: The final step involves the condensation of the substituted piperazine with cinnamaldehyde under acidic or basic conditions to form the phenylallylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylallylidene or p-tolyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its binding affinity to biological targets, and its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or enzyme activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpiperazine: A simpler analog with a phenyl group attached to the piperazine ring.

    N-(p-tolyl)piperazine: Similar structure but lacks the phenylallylidene group.

    N-allylpiperazine: Contains an allyl group instead of the phenylallylidene group.

Uniqueness

(E)-N-((E)-3-phenylallylidene)-4-(p-tolyl)piperazin-1-amine is unique due to the presence of both the phenylallylidene and p-tolyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

(E,E)-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C20H23N3/c1-18-9-11-20(12-10-18)22-14-16-23(17-15-22)21-13-5-8-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3/b8-5+,21-13+

InChI Key

LNDKKPIKNYVGHB-QRJSFIJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC=CC3=CC=CC=C3

Origin of Product

United States

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